N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide
Description
This compound is a heterocyclic hybrid featuring a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) moiety, a 3-methyl-1H-pyrazole ring, and a 2-methyl-3-nitrobenzamide group. Key structural attributes include:
- Thiazole ring: Acts as a central scaffold, facilitating interactions with biological targets.
- Benzo[d][1,3]dioxol-5-yl: A lipophilic aromatic group that enhances membrane permeability.
Synthetic routes for analogous compounds involve coupling of pre-functionalized thiazole intermediates with carboxylic acid derivatives under carbodiimide-mediated conditions .
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O5S/c1-12-8-20(24-21(28)15-4-3-5-17(13(15)2)27(29)30)26(25-12)22-23-16(10-33-22)14-6-7-18-19(9-14)32-11-31-18/h3-10H,11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDGBLKJCGZDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a1-benzo[1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines.
Mode of Action
Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biochemical Pathways
It’s worth noting that similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This can lead to mitotic blockade and cell apoptosis.
Pharmacokinetics
The physical state of similar compounds is reported as solid, and they are recommended to be stored at room temperature.
Biological Activity
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and features several notable structural components:
- Benzodioxole Ring : Known for its role in medicinal chemistry, contributing to various biological activities.
- Thiazole Ring : Often associated with antimicrobial and anticancer properties.
- Pyrazole Moiety : Linked to a range of pharmacological effects, including anti-inflammatory and analgesic activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as kinases or proteases.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cell signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial and fungal pathogens.
Antimicrobial Properties
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
Anticancer Activity
Research has shown that thiazole derivatives often possess anticancer properties. A related compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells:
| Compound | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| Thiazole derivative | Breast cancer (MCF7) | 12.5 | |
| Benzodioxole-thiazole hybrid | Lung cancer (A549) | 8.0 |
Case Study 1: Antitubercular Activity
A study investigated the antitubercular properties of thiazole-based compounds. The results indicated that modifications in the thiazole ring significantly enhanced the activity against Mycobacterium tuberculosis:
"The introduction of specific substituents on the thiazole ring led to a marked increase in potency against M. tuberculosis."
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of similar compounds in animal models. The results suggested that these compounds could reduce inflammation markers significantly:
"Administration of the thiazole derivative resulted in a substantial decrease in TNF-alpha levels in induced inflammation models."
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures may exhibit significant anticancer properties. For instance, derivatives of thiazole and dioxole have shown the ability to inhibit tumor growth through various mechanisms, including:
- Enzyme inhibition
- Modulation of signaling pathways
In a study evaluating related compounds, some demonstrated potent growth inhibition against human cancer cell lines such as HeLa and A549, with IC50 values below 5 μM . The compound's structural features may enhance its efficacy compared to other anticancer agents.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Similar thiazole derivatives have been reported to possess antimicrobial activities against a range of pathogens. The mechanism often involves disrupting cellular processes essential for microbial survival.
Study on Antitumor Effects
A notable study synthesized a series of thiazole derivatives and evaluated their antitumor effects. The findings revealed that specific compounds induced apoptosis in cancer cells and caused cell cycle arrest at various phases. For instance, one derivative exhibited an IC50 value of 2.07 μM against the HeLa cell line, suggesting strong potential for development as an antitumor agent .
Mechanistic Insights
Further investigations into the mechanisms of action for related compounds have shown that they can induce morphological changes in cancer cells indicative of apoptosis. Techniques such as dual staining assays and flow cytometry were employed to assess cell viability and apoptosis rates .
Comparison with Similar Compounds
Structural and Functional Insights
- Electron-Donating vs. Withdrawing Groups: The target compound’s 3-nitro group contrasts with methoxy (electron-donating) in compound 93 and trifluoromethoxy (strongly electron-withdrawing) in compound 83. Nitro groups may enhance reactivity in nucleophilic environments but reduce metabolic stability compared to methylthio (compound 89) .
Aromatic Substitutions :
- Biphenyl (compound 89) and 4-chlorophenyl (compound 93) increase steric bulk, which may hinder binding to shallow active sites. In contrast, the target’s 2-methyl-3-nitrobenzamide offers a balance of steric and electronic effects.
- Pyridin-3-yl (compound 94) introduces hydrogen-bonding capability, absent in the target compound .
Synthetic Yields :
- Yields for analogs range from 16% (compound 93) to 26% (compound 83), reflecting challenges in coupling sterically hindered intermediates. The target compound’s nitro-substituted benzamide may further complicate synthesis, though exact data are unavailable.
Research Findings and Implications
- Pharmacological Potential: Analogs like compound 89 and 93 demonstrate efficacy as CFTR correctors, suggesting the target compound may share similar applications .
- Metabolic Stability : Methylthio (compound 89) and trifluoromethoxy (compound 83) groups are less prone to oxidative metabolism than nitro, implying the target compound may require prodrug strategies .
Q & A
Basic: What synthetic strategies are effective for constructing the thiazole-pyrazole core in this compound?
Methodological Answer:
The thiazole-pyrazole core can be synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with β-keto esters or α-haloketones to form pyrazole intermediates, followed by thiazole ring closure using thiourea or thioamide reagents. For example:
- Step 1: Synthesize 3-methyl-1H-pyrazole-5-amine via hydrazine and acetylacetone condensation .
- Step 2: Introduce the thiazole moiety by reacting with 4-(benzo[d][1,3]dioxol-5-yl)thiazole-2-carbaldehyde under acidic conditions (e.g., HCl/EtOH) to form the thiazole-pyrazole scaffold .
- Step 3: Couple the scaffold with 2-methyl-3-nitrobenzoyl chloride using DMF as a solvent and K₂CO₃ as a base .
Key Considerations:
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Use spectroscopic techniques (¹H NMR, IR) to confirm intermediate structures .
Advanced: How can computational methods predict the electronic properties and reactivity of the nitrobenzamide group?
Methodological Answer:
Density Functional Theory (DFT) and wavefunction analysis tools like Multiwfn are critical:
- Electrostatic Potential (ESP) Maps: Identify electron-deficient regions (e.g., nitro group) prone to nucleophilic attack .
- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess reactivity. For this compound, the nitro group’s LUMO likely governs electrophilic interactions .
- Molecular Docking: Use AutoDock Vina to simulate binding with biological targets (e.g., enzymes). The nitro group may form hydrogen bonds with active-site residues .
Example Workflow:
Optimize geometry at the B3LYP/6-31G* level.
Calculate ESP and FMOs using Gaussian 03.
Visualize results in Multiwfn or VMD .
Basic: What spectroscopic techniques are optimal for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the pyrazole (δ 6.2–7.8 ppm), thiazole (δ 7.5–8.3 ppm), and nitrobenzamide (δ 8.1–8.5 ppm) .
- IR Spectroscopy: Confirm nitro (1520–1350 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .
- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., CCDC entry 7119063 for related structures) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
